![molecular formula C12H16N2O2S B2371230 N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide CAS No. 2034416-07-2](/img/structure/B2371230.png)
N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative of a tetrahydro-naphthalene structure. Sulfonamides are a group of compounds which contain a sulfur atom, two oxygen atoms, and an amine group (NH2). They are well known for their antibacterial properties. Tetrahydro-naphthalene, also known as tetralin, is a bicyclic structure derived from naphthalene by the addition of four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate tetrahydro-naphthalene derivative with a suitable sulfonamide. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic tetrahydro-naphthalene core, with a sulfonamide group attached at the 9-position .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The tetrahydro-naphthalene portion of the molecule might undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the sulfonamide group and the tetrahydro-naphthalene core. For example, it might be expected to have a relatively high boiling point due to the presence of the sulfonamide group .Scientific Research Applications
Fluorescent Probe Applications
N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide has been utilized in research involving fluorescent probes. A study by Jun et al. (1971) used a similar compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, as a fluorescent probe to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This approach provided a sensitive and rapid determination of binding, offering insights into the hydrophobic nature of the binding mechanism (Jun, Mayer, Himel & Luzzi, 1971).
Electron-Deficient Host for Aromatic Carboxylate Derivatives
Türel and Valiyaveettil (2020) synthesized a macrocycle containing quaternary ammonium groups and a naphthalene diimide (NDI) structure, similar to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. Their study revealed that the NDI-incorporated macrocycle demonstrated high binding affinities towards linear aromatic tetracarboxylate anions, highlighting its potential as a sensor material (Türel & Valiyaveettil, 2020).
Inhibition of Carbonic Anhydrase Isozymes
Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, closely related to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. They found that these compounds showed potent inhibitory effects against human carbonic anhydrase isozymes, suggesting potential applications in the treatment of diseases associated with these enzymes (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin & Supuran, 2014).
Water Vapor Sorption and Diffusion in Polymers
Watari et al. (2003) studied sulfonated polyimides (SPIs), which included components similar to N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide. Their research focused on the water vapor sorption, diffusion, and permeation properties of these SPIs, providing valuable information for the development of advanced membrane materials (Watari, Wang, Kuwahara, Tanaka, Kita & Okamoto, 2003).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-13(2)17(15,16)14-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11-12H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOZOFGILLTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2CCC1C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.